

Application Notes and Protocols: AF 568 NHS Ester Conjugation to Peptides

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Compound of Interest

Compound Name: AF 568 NHS ester

Cat. No.: B12368988

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Introduction

Alexa Fluor™ 568 (AF 568) is a bright, photostable, and pH-insensitive orange fluorescent dye. [1][2] The N-hydroxysuccinimidyl (NHS) ester functional group of AF 568 allows for its covalent conjugation to primary amines (-NH₂) present on peptides, specifically the N-terminus and the ε-amino group of lysine residues. [3][4][5] This process, known as bioconjugation, results in a stable amide bond, yielding a fluorescently labeled peptide that can be utilized in a variety of biological assays, including fluorescence microscopy, flow cytometry, and receptor-binding studies. [2][3] This document provides detailed protocols for the conjugation of **AF 568 NHS ester** to peptides, purification of the conjugate, and characterization of the degree of labeling.

Materials and Reagents

- **AF 568 NHS Ester** (e.g., Thermo Fisher Scientific, Cat. No. A20003)
- Peptide of interest (with at least one primary amine)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25, or HPLC with a C18 column)

- Phosphate Buffered Saline (PBS)
- Spectrophotometer
- Lyophilizer (optional)

Experimental Protocols

Preparation of Stock Solutions

a. **AF 568 NHS Ester** Stock Solution:

- Bring the vial of **AF 568 NHS ester** to room temperature before opening to prevent moisture condensation.
- Prepare a 10 mM stock solution by dissolving the **AF 568 NHS ester** in anhydrous DMSO or DMF.^{[6][7]} For example, dissolve 1 mg of **AF 568 NHS ester** (MW: 791.8 g/mol) in 126 μ L of anhydrous DMSO.
- Vortex briefly to ensure the dye is fully dissolved.
- Store the stock solution in small aliquots at -20°C, protected from light and moisture.^[8] Unused dye solution in anhydrous DMSO can be stored for at least one month at -20°C.^[6]

b. Peptide Stock Solution:

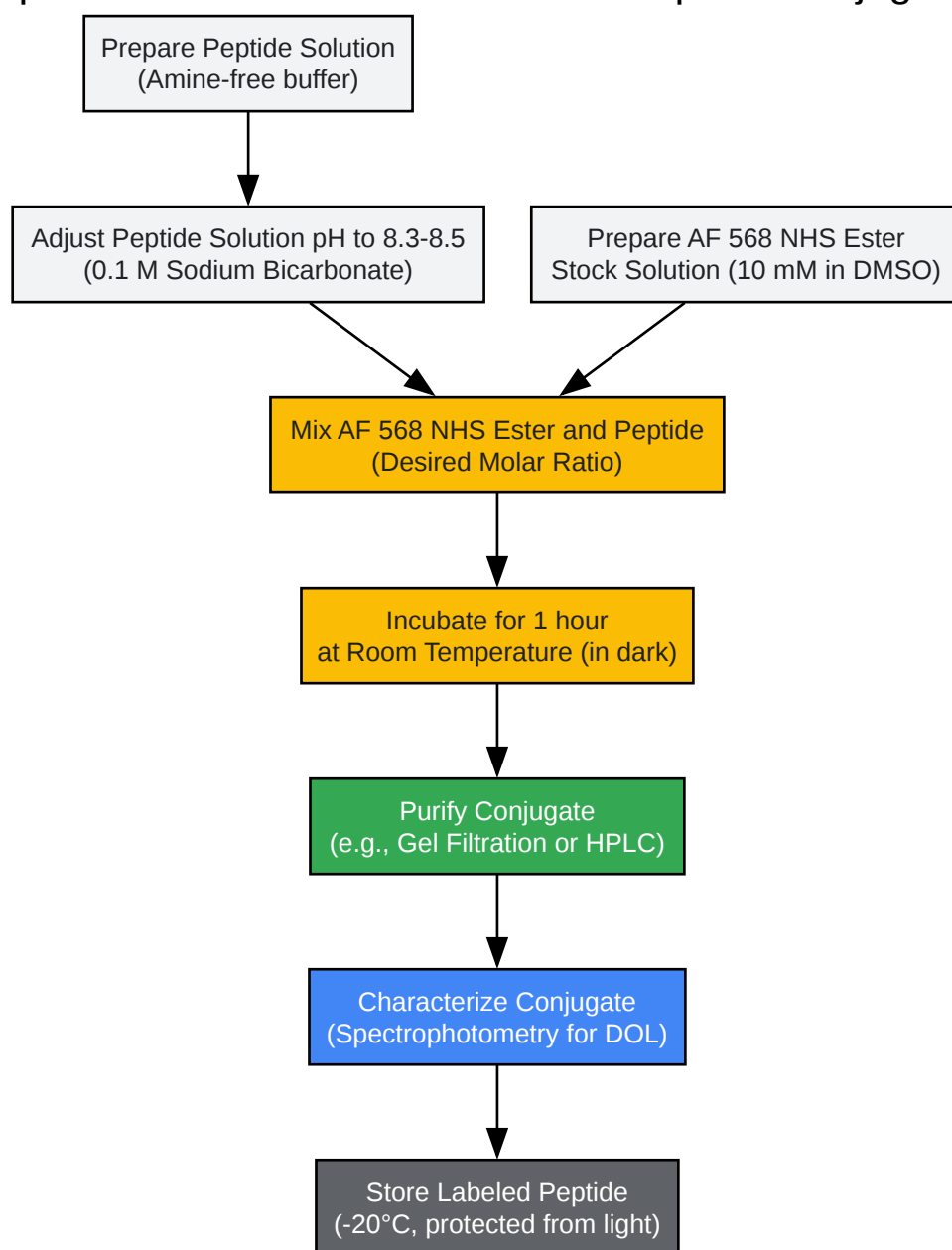
- Dissolve the peptide in a buffer that does not contain primary amines, such as PBS. Buffers like Tris are not recommended as they will compete with the peptide for reaction with the NHS ester.^{[9][10]}
- The concentration of the peptide solution should ideally be at least 2 mg/mL for optimal results.^{[1][2]}

AF 568-Peptide Conjugation Reaction

- Adjust the pH of the peptide solution to 8.3-8.5 by adding 0.1 M sodium bicarbonate buffer. This slightly alkaline pH is optimal for the reaction between the NHS ester and the primary amines of the peptide.^{[3][8][11]}

- Calculate the required volume of the 10 mM **AF 568 NHS ester** stock solution to achieve the desired molar ratio of dye to peptide. A molar ratio of 7:1 to 15:1 (dye:peptide) is a good starting point, but this may need to be optimized for your specific peptide.[\[6\]](#)
- While gently stirring or vortexing, slowly add the calculated volume of the **AF 568 NHS ester** stock solution to the peptide solution.[\[6\]](#)
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[2\]](#)[\[6\]](#)

Experimental Workflow for AF 568-Peptide Conjugation



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AF 568-Peptide Conjugation Workflow

Purification of the AF 568-Peptide Conjugate

It is crucial to remove any unconjugated **AF 568 NHS ester** from the reaction mixture.^{[12][13]} This can be achieved using gel filtration chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

a. Gel Filtration Chromatography:

- Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.^[6]
- Apply the reaction mixture to the top of the column.
- Elute the conjugate with PBS. The first colored band to elute will be the AF 568-labeled peptide, as it is larger and will pass through the column more quickly than the smaller, unconjugated dye molecules.^[6]
- Collect the fractions containing the labeled peptide.

b. Reverse-Phase HPLC (RP-HPLC):

- RP-HPLC is a standard and highly effective method for peptide purification.^[14]
- Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to separate the labeled peptide from the free dye and unlabeled peptide.^[14]
- Monitor the elution profile at both 220 nm (for the peptide backbone) and 578 nm (for the AF 568 dye).
- Collect the fractions that show absorbance at both wavelengths, corresponding to the AF 568-peptide conjugate.
- Lyophilize the pooled fractions to obtain the purified labeled peptide as a powder.

Characterization: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each peptide molecule, can be determined using a spectrophotometer.[\[12\]](#)[\[15\]](#)

- Measure the absorbance of the purified AF 568-peptide conjugate solution at 280 nm (A_{280}) and 578 nm (A_{578}). If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.[\[12\]](#)[\[13\]](#)
- Calculate the concentration of the AF 568 dye using the Beer-Lambert law:
 - $[AF\ 568]\ (M) = A_{578} / \epsilon_{dye}$
 - Where ϵ_{dye} is the molar extinction coefficient of AF 568 at 578 nm ($88,000\ cm^{-1}M^{-1}$).[\[1\]](#)[\[2\]](#)
- The absorbance at 280 nm is contributed by both the peptide and the AF 568 dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for AF 568 is approximately 0.49 (A_{280} / A_{578}).
- Calculate the corrected absorbance of the peptide at 280 nm ($A_{peptide}$):
 - $A_{peptide} = A_{280} - (A_{578} \times CF)$
- Calculate the concentration of the peptide:
 - $[Peptide]\ (M) = A_{peptide} / \epsilon_{peptide}$
 - Where $\epsilon_{peptide}$ is the molar extinction coefficient of the peptide at 280 nm. This can be calculated based on the amino acid sequence of the peptide.
- Calculate the Degree of Labeling (DOL):
 - $DOL = [AF\ 568] / [Peptide]$
 - An ideal DOL is typically between 0.5 and 1.0 for many applications.[\[15\]](#) A DOL greater than 1 may indicate that some peptides have more than one dye molecule attached, which

could potentially affect peptide function.[15]

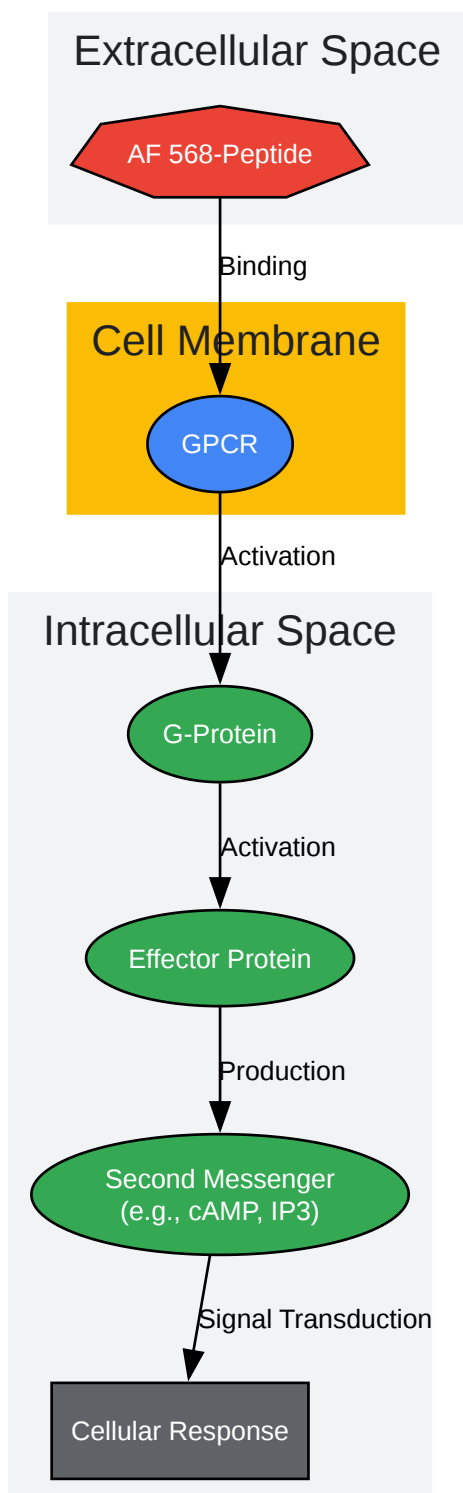
Data Presentation

Parameter	Symbol	Value/Formula	Reference
AF 568 Molar Extinction Coefficient	ϵ_{dye}	88,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2]
AF 568 Excitation Maximum	Ex_max	578 nm	[1][2]
AF 568 Emission Maximum	Em_max	602 nm	[1][2]
AF 568 Absorbance Correction Factor at 280 nm	CF	~0.49	-
Peptide Concentration	[Peptide]	$(A_{280} - (A_{578} \times \text{CF})) / \epsilon_{\text{peptide}}$	[16]
Dye Concentration	[AF 568]	$A_{578} / \epsilon_{\text{dye}}$	[16]
Degree of Labeling	DOL	$[\text{AF 568}] / [\text{Peptide}]$	[15]

Application Example: Labeled Peptide in a Signaling Pathway

AF 568-labeled peptides can be used as probes to study various biological processes. For example, a labeled peptide ligand can be used to visualize its binding to a cell surface receptor, such as a G-protein coupled receptor (GPCR), and subsequent internalization.

Labeled Peptide Binding to a GPCR



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Labeled Peptide in a Signaling Pathway

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